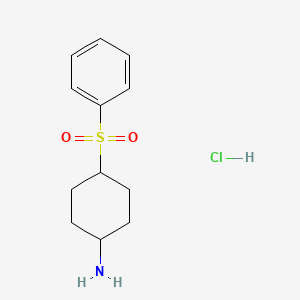![molecular formula C11H18ClNOS B1447733 4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864062-47-4](/img/structure/B1447733.png)
4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride” includes a piperidine ring, a furan ring, and a thiol group. The presence of these functional groups could influence the compound’s reactivity and potential applications.Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in the pharmaceutical industry, and 4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride serves as a key intermediate in their synthesis . The compound can undergo various intra- and intermolecular reactions to form substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in over twenty classes of pharmaceuticals, including alkaloids, and are essential for designing drugs with new pharmacological profiles.
Antibacterial Agents
The furan moiety in 4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride has been recognized for its antibacterial properties . Researchers have been exploring furan derivatives as potential antibacterial agents due to their effectiveness against both gram-positive and gram-negative bacteria. This compound could be a precursor in the synthesis of novel antibacterial drugs that address the growing concern of microbial resistance.
Pharmacological Applications
The piperidine nucleus is a fundamental structure in drug discovery, often associated with various pharmacophoric features . 4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride can be utilized to develop new therapeutic agents with applications in multiple disease areas, such as neurodegenerative disorders, cardiovascular diseases, and cancer.
Medicinal Chemistry Research
In medicinal chemistry, 4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride is used for the development of new drugs . Its incorporation into drug molecules can enhance therapeutic efficacy and pharmacokinetic properties. Researchers can explore its use in the design of molecules with improved drug-like characteristics.
Chemical Reference Standard
Due to its well-defined chemical structure and stability, this compound is used as a chemical reference standard in pharmaceutical testing . It ensures the accuracy and reliability of analytical methods employed in quality control and drug development processes.
Mécanisme D'action
The mechanism of action of “4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride” is not specified in the search results. Its potential biological and pharmacological activities suggest that it might interact with biological targets in a specific manner.
Safety and Hazards
Propriétés
IUPAC Name |
4-(furan-2-ylmethylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c1-2-11(13-7-1)9-14-8-10-3-5-12-6-4-10;/h1-2,7,10,12H,3-6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZAGZLYYJEGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSCC2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)
![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)
![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)
![2-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1447660.png)

![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)




![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)
![2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447671.png)
![2-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447672.png)